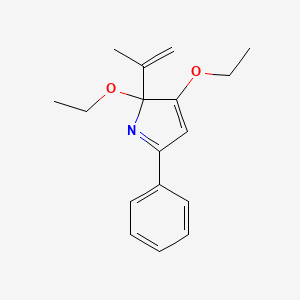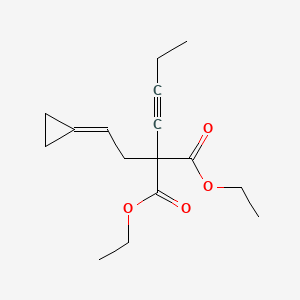
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate typically involves the alkynylation of phosphoramidates using copper-catalyzed reactions. The process begins with the preparation of diethyl phosphite, which is then reacted with benzylamine and iodoform under controlled conditions to form the desired product. The reaction is carried out in a two-necked flask equipped with a condenser and a nitrogen inlet, ensuring an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the alkyne group is targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetylenedicarboxylate: Shares the alkyne group but lacks the cyclopropylidene moiety.
Diethyl but-2-ynedioate: Similar alkyne structure but different substituents.
Diethyl benzyl(oct-1-yn-1-yl)phosphoramidate: Contains a similar alkyne group but different overall structure.
Uniqueness
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate is unique due to its combination of alkyne and cyclopropylidene groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
158390-74-0 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
diethyl 2-but-1-ynyl-2-(2-cyclopropylideneethyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-7-11-16(14(17)19-5-2,15(18)20-6-3)12-10-13-8-9-13/h10H,4-6,8-9,12H2,1-3H3 |
Clave InChI |
ONKJCIKJXHDJOU-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(CC=C1CC1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
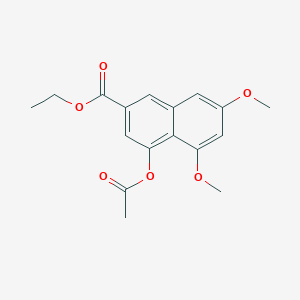
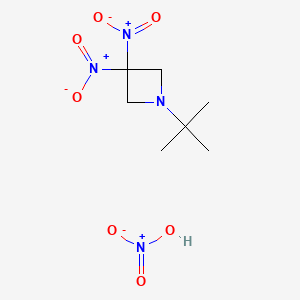
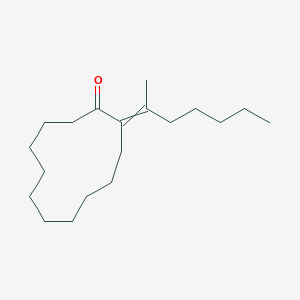
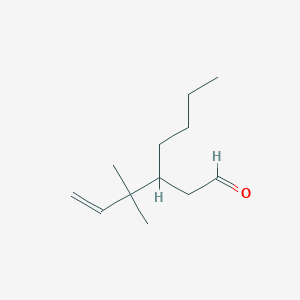
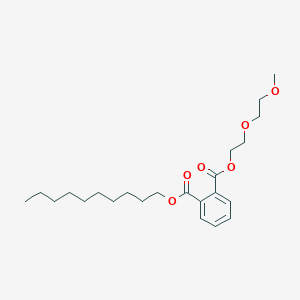
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
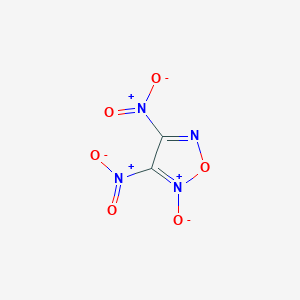
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
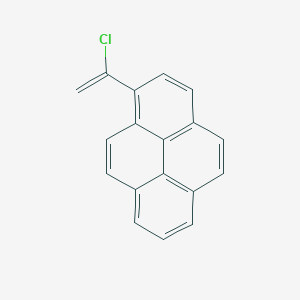
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
